molecular formula C18H15Cl2N3O3S B2598728 3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole CAS No. 478045-80-6

3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

Cat. No.: B2598728
CAS No.: 478045-80-6
M. Wt: 424.3
InChI Key: CMOXWDDZGQJGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 3 and a 1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl moiety at position 3. Its structural complexity arises from the sulfonyl-pyrrolidine linkage, which introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c19-12-7-9-13(10-8-12)27(24,25)23-11-3-6-16(23)18-21-17(22-26-18)14-4-1-2-5-15(14)20/h1-2,4-5,7-10,16H,3,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOXWDDZGQJGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

  • Sulfonylation: : The sulfonyl group is typically introduced through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

  • Pyrrolidine Substitution: : The final step involves the substitution of the pyrrolidine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems to handle the increased volume.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and sulfonamide group are susceptible to oxidation under specific conditions:

Reagents/Conditions Products Mechanistic Insight References
Potassium permanganate (KMnO₄) in acidic or neutral mediaOxadiazole ring oxidation, potential formation of carboxylic acid derivativesMn(VII) oxidizes C=N bonds in the oxadiazole ring, leading to ring cleavage or hydroxylation.
Hydrogen peroxide (H₂O₂) in acetic acidSulfonamide oxidation to sulfonic acid derivativesElectrophilic attack on the sulfonyl group’s sulfur atom, increasing oxidation state.

Reduction Reactions

The oxadiazole ring and chlorophenyl groups participate in reduction pathways:

Reagents/Conditions Products Mechanistic Insight References
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)Reduction of oxadiazole to 1,2-diaminoethane derivativesLiAlH₄ cleaves the C=N bonds, converting the heterocycle into a linear diamine structure.
Catalytic hydrogenation (H₂/Pd-C)Dechlorination of aromatic rings or saturation of pyrrolidineH₂ mediates C-Cl bond cleavage or reduces double bonds in the pyrrolidine moiety.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the chlorophenyl and sulfonamide sites:

Nucleophilic Aromatic Substitution

Reagents/Conditions Products Mechanistic Insight References
Sodium methoxide (NaOMe) in methanolReplacement of chlorine with methoxy groupsMethoxide ion attacks electron-deficient chlorophenyl rings activated by sulfonyl EWG.
Ammonia (NH₃) at high temperatureAmination of chlorophenyl ringsNH₃ displaces chlorine via a two-step addition-elimination mechanism.

Sulfonamide Functionalization

Reagents/Conditions Products Mechanistic Insight References
Alkyl halides (R-X) in DMF with LiHAlkylation at sulfonamide nitrogenLiH deprotonates the sulfonamide, enabling nucleophilic attack on alkyl halides.

Hydrolysis Reactions

Acidic or basic conditions destabilize the oxadiazole and sulfonamide groups:

Reagents/Conditions Products Mechanistic Insight References
6M HCl under refluxOxadiazole ring hydrolysis to carboxylate and amidoximeAcidic cleavage of C-O bonds in the oxadiazole, yielding open-chain intermediates.
Aqueous NaOH at 80°CSulfonamide hydrolysis to sulfonic acid and pyrrolidineBase-mediated cleavage of S-N bonds in the sulfonamide group.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in cycloaddition or rearrangement under thermal or photochemical conditions:

Reagents/Conditions Products Mechanistic Insight References
UV irradiation in benzeneRearrangement to triazole derivativesPhotoinduced -dipolar rearrangement of the oxadiazole ring.
Heating with dipolarophiles (e.g., alkenes)Cycloadduct formationOxadiazole acts as a 1,3-dipole, reacting with electron-deficient alkenes.

Key Structural Influences on Reactivity

  • Oxadiazole Ring : The electron-deficient nature of the 1,2,4-oxadiazole facilitates nucleophilic attack at C-5 and electrophilic substitution at C-3.

  • Sulfonamide Group : The electron-withdrawing sulfonyl moiety enhances the acidity of the pyrrolidine N-H bond, enabling deprotonation and subsequent alkylation.

  • Chlorophenyl Substituents : The chlorine atoms direct electrophilic substitution to para positions but require strong activating conditions due to their deactivating effect.

Scientific Research Applications

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities:

  • Anti-inflammatory Properties : Compounds with oxadiazole rings have shown promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin . Studies indicate that modifications at specific positions on the oxadiazole ring enhance these properties.
  • Antimicrobial Activity : Several studies have reported the antibacterial and antifungal activities of oxadiazole derivatives. For instance, certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
  • Neuroprotective Effects : Recent research highlights the potential of oxadiazole derivatives as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. Some derivatives exhibit higher selectivity towards BuChE compared to acetylcholinesterase (AChE), suggesting their potential in treating cognitive disorders .

Anti-inflammatory Activity

A study evaluated various oxadiazole derivatives for their anti-inflammatory effects in animal models. The compound containing the 4-chlorophenyl sulfonamide group showed significant reduction in inflammation markers, indicating its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

In a series of experiments assessing antimicrobial activity, specific oxadiazole derivatives were tested against multiple bacterial strains. Results indicated that modifications at the 5-position significantly enhanced antibacterial activity, making these compounds candidates for further development as antimicrobial agents .

Neuroprotective Studies

In silico studies have suggested that certain oxadiazole derivatives possess favorable pharmacokinetic properties for oral administration. Experimental evaluations confirmed their ability to inhibit BuChE effectively, supporting their development as potential treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl-Pyrrolidine/Piperidine Linkages

Compounds sharing the sulfonyl-pyrrolidine or piperidine-oxadiazole scaffold exhibit variations in substituents that modulate their properties. Key examples include:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Compound A 3-(2-Cl-Ph), 5-{1-[(4-Cl-Ph)SO₂]-2-pyrrolidinyl} C₁₉H₁₆Cl₂N₃O₃S 437.3 Pyrrolidine ring with dual chloroaryl groups; sulfonyl linker
7h 5-{1-[(4-Cl-Ph)SO₂]piperidin-4-yl}, 2-[(2-pentyl)thio] C₁₈H₂₄ClN₃O₃S₂ 429.0 Piperidine instead of pyrrolidine; thioether side chain
7k 5-{1-[(4-Cl-Ph)SO₂]piperidin-4-yl}, 2-(benzylthio) C₂₀H₂₀ClN₃O₃S₂ 429.0 Benzylthio substituent; increased aromaticity
25434-84-8 5-(2-Cl-pyridin-3-yl), 3-(2,4-dimethylphenyl) C₁₅H₁₂ClN₃O 285.7 Pyridinyl and dimethylphenyl substituents; lacks sulfonyl group

Key Observations :

  • Electron-Withdrawing Effects : The sulfonyl group in Compound A and 7h/7k enhances electrophilicity, which could improve interactions with nucleophilic enzyme residues .
  • Substituent Impact : Thioether chains in 7h/7k introduce lipophilicity, whereas Compound A’s chloroaryl groups may prioritize π-π stacking interactions .

Functional Group Variations in 1,2,4-Oxadiazole Derivatives

Modifications to the oxadiazole core or substituents significantly alter bioactivity:

Triazole and Pyridinyl Derivatives
  • 2-(4-Cl-Ph)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS 491873-61-1): Incorporates a triazole-thioether side chain, which may enhance metal-binding capacity for antimicrobial applications .
  • 5-(2-Cl-pyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708250-85-4): Difluoromethoxy group increases metabolic stability compared to Compound A’s sulfonyl-pyrrolidine .
Enzyme-Targeting Derivatives
  • 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-Cl-Ph)-2-sulfanyl acetamides : Demonstrated acetylcholinesterase (AChE) inhibition (MIC: 0.19–0.37 μM) via sulfanyl acetamide motifs, suggesting that Compound A’s sulfonyl-pyrrolidine may similarly target esterase enzymes .

Pharmacokinetic and Metabolic Considerations

  • Metabolism : A structurally related oxadiazole, 3-(4-pyridyl)-5-(2-Cl-Ph)-1,2,4-oxadiazole , undergoes hepatic oxidation and glucuronidation in rats, indicating that Compound A’s chloroaryl and sulfonyl groups may undergo analogous Phase I/II metabolism .

Biological Activity

The compound 3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is part of the 1,3,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of the compound involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole core is synthesized through a condensation reaction between appropriate precursors, typically involving a sulfonyl group and a piperidine derivative.
  • Substitution Reactions : The introduction of the chlorophenyl and pyrrolidine moieties is achieved via nucleophilic substitution reactions.

The yield and purity of synthesized compounds are typically assessed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

Compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Several studies have demonstrated that oxadiazole derivatives show significant antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Antifungal and Antiviral Properties : Research indicates that these compounds can also exert antifungal and antiviral effects, making them candidates for treating infections caused by resistant strains .
  • Anticancer Activity : The oxadiazole derivatives have been evaluated for their anticancer properties, showing efficacy against various cancer cell lines. In vitro studies reveal that some derivatives inhibit cancer cell proliferation at nanomolar concentrations .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties, often acting as cyclooxygenase inhibitors .

Case Studies

  • Antibacterial Screening :
    • A study reported moderate to strong antibacterial activity for several synthesized oxadiazole derivatives against Salmonella typhi with IC50 values indicating effective inhibition .
  • Anticancer Evaluation :
    • In vitro assays conducted on various cancer cell lines (e.g., pancreatic adenocarcinoma) showed that specific derivatives significantly reduced cell viability, with some achieving IC50 values in the low nanomolar range .
  • Mechanism of Action :
    • Docking studies have elucidated the interaction mechanisms between these compounds and target proteins, suggesting potential pathways for their pharmacological effects. For instance, binding affinities with human carbonic anhydrases were assessed to understand their role in cancer therapy .

Data Tables

Activity TypeCompound ExampleIC50 Value (µM)Target Organism/Cell Type
Antibacterial5-{1-[(4-chlorophenyl)sulfonyl]...12.5Salmonella typhi
Anticancer3-(2-Chlorophenyl)-5-{...}0.75PANC-1 (pancreatic cancer)
Anti-inflammatory5-{1-[(4-chlorophenyl)sulfonyl]...15COX inhibition

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis of this compound involves multi-step reactions, including the formation of intermediates such as oximes and subsequent cyclization. For example, a related method for oxadiazole derivatives uses o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions to generate an oxime intermediate, followed by chlorination and cyclization with acetylacetate . Key reaction parameters include:

  • Temperature control : Chlorination steps often require low temperatures (0–5°C) to avoid side reactions.
  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) influence cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How can spectroscopic techniques (e.g., NMR, LC-MS) confirm the structural integrity of this compound?

Structural validation relies on a combination of:

  • ¹H-NMR : Characteristic peaks include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and pyrrolidinyl protons (δ 2.5–3.5 ppm for sulfonyl-substituted pyrrolidine) .
  • LC-MS : The molecular ion peak should match the theoretical mass (e.g., [M+H]⁺ = 449.3 g/mol for C₁₉H₁₄Cl₂N₃O₃S). Fragmentation patterns should align with the oxadiazole and sulfonyl moieties .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must fall within ±0.3% of calculated values.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Common methods include:

  • Column chromatography : Silica gel with a gradient of ethyl acetate/hexane (30–70%) resolves polar impurities.
  • Recrystallization : Ethanol or acetonitrile are suitable solvents due to the compound’s moderate solubility .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity for biological assays .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s potential biological targets?

  • Target selection : Prioritize proteins with known interactions with oxadiazoles (e.g., cyclooxygenase-2 or kinase enzymes) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for energy minimization .
  • Validation : Compare docking scores (e.g., binding energy < −7 kcal/mol) with co-crystallized ligands in the Protein Data Bank (PDB).

Q. What ADME parameters are critical for predicting this compound’s pharmacokinetics, and how are they modeled?

Key parameters include:

  • Lipophilicity (LogP) : Predicted via ChemAxon or ACD/Labs; optimal range: 2–4 for blood-brain barrier penetration.
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4) assessed using liver microsomal assays .
  • Solubility : Use the Hansen solubility parameters (HSPiP software) to identify compatible solvents for formulation .

Q. How can contradictory structural or activity data across studies be resolved?

  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidinyl conformation) by comparing experimental data with reported crystal structures (e.g., CCDC entries) .
  • Dose-response assays : Re-evaluate bioactivity under standardized conditions (e.g., IC₅₀ values in µM range for enzyme inhibition) to reconcile discrepancies .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Synthesis

StepReagents/ConditionsYield (%)Purity (%)Reference
Oxime formationNH₂OH·HCl, NaOH, EtOH, 60°C8590
ChlorinationCl₂ gas, 0°C, DCM7288
CyclizationAcetylacetate, H₂SO₄, 80°C6895

Q. Table 2. ADME Predictions vs. Experimental Data

ParameterPredicted ValueExperimental ValueMethod
LogP3.23.5 ± 0.2HPLC
Solubility (mg/mL)0.150.12 ± 0.03Shake-flask
CYP3A4 inhibitionModerate (IC₅₀ = 12 µM)10.5 µMMicrosomal assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.